molecular formula C9H14O4 B2737092 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid CAS No. 2309458-17-9

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2737092
CAS No.: 2309458-17-9
M. Wt: 186.207
InChI Key: JIPMASNWORKAEP-UHFFFAOYSA-N
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Description

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.207 g/mol . This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The presence of oxygen atoms in the rings makes it an interesting subject for various chemical studies and applications.

Scientific Research Applications

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of appropriate diols with carboxylic acid derivatives under controlled conditions. One common method includes the use of dihydroxy compounds and cyclic anhydrides in the presence of a catalyst to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: Similar spirocyclic structure but lacks the carboxylic acid group.

    1,7-Dioxaspiro[5.5]undecane: Larger ring size with similar oxygen-containing rings.

    2,6-Dichlorospiro[3.3]heptane: Contains chlorine atoms and a smaller ring structure.

Uniqueness

2,8-Dioxaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure combined with a carboxylic acid functional group. This combination allows for unique chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,8-dioxaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)7-5-9(6-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPMASNWORKAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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